The compound 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolopyridine group, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. This structure is of significant interest due to its diverse range of biological activities and potential applications in various fields, including pharmacology and materials science. The following analysis will delve into the mechanism of action and applications of this compound, supported by findings from recent research studies.
Pyrrolo[3,4-c]pyridine derivatives, which include the 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine structure, have been extensively studied for their pharmacological properties. These compounds have shown a broad spectrum of biological activities, with most derivatives being investigated as analgesic and sedative agents. Furthermore, they have potential applications in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities5.
The structural and vibrational properties of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives also have implications in materials science. The study of intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of the hydrazo-group in these compounds can inform the design of new materials with desired properties3. For example, the formation of hydrogen-bonded ribbons and sheets in related compounds suggests potential applications in the development of novel crystalline structures4.
This compound can be classified as:
The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several synthetic routes, often starting from simpler pyrrole or pyridine derivatives.
The molecular structure of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be described in terms of its geometric and electronic configuration:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure:
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various chemical reactions due to its functional groups:
The mechanism of action for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with biological targets:
Research indicates that derivatives of pyrrolo[2,3-b]pyridines can inhibit protein kinases, making them potential candidates for therapeutic applications against diseases like cancer.
Understanding the physical and chemical properties is essential for applications in research and industry:
The compound is generally stable under ambient conditions but should be protected from moisture and strong acids which may lead to hydrolysis or decomposition.
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several significant applications:
It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting kinase pathways involved in cancer and other diseases.
The compound is studied for its interactions with biological targets, providing insights into its mechanism of action and potential therapeutic benefits.
Due to its unique electronic properties, it has potential applications in developing novel materials with specific optical or electronic characteristics.
Pyrrolo[2,3-b]pyridines represent a prominent class of nitrogen-containing heterocyclic compounds characterized by a bicyclic framework formed through the fusion of a pyrrole ring with a pyridine ring at the [2,3-b] bonds. This structural motif positions the compounds within the broader family of azaindoles, specifically designated as 7-azaindoles due to the nitrogen atom at the 7-position relative to the bridgehead carbon. The scaffold has garnered substantial interest in medicinal chemistry and materials science due to its balanced physicochemical properties and versatile chemical reactivity [4] [10]. Unlike the indole system, pyrrolo[2,3-b]pyridines typically exhibit higher melting points, enhanced stability under both acidic and basic conditions, and significantly increased basicity, making them more adaptable to diverse synthetic manipulations [4]. These inherent properties, combined with their ability to engage in hydrogen bonding and π-stacking interactions, render them privileged structures in the design of biologically active molecules and functional materials [5] [8].
Table 1: Key Isomers of Pyrrolopyridine and Their Common Nomenclature
Systematic Name | Common Name | Fusion Pattern | Characteristic Properties |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | 7-Azaindole | [2,3-b] | Higher basicity (pKa ~7.95), stability in acid/base |
Pyrrolo[3,2-b]pyridine | 4-Azaindole | [3,2-b] | Distinct electronic profile |
Pyrrolo[3,4-c]pyridine | - | [3,4-c] | Found in some bioactive compounds (e.g., analgesics) |
Pyrrolo[2,3-c]pyridine | 5-Azaindole | [2,3-c] | Less common in drug discovery |
The systematic naming of pyrrolo[2,3-b]pyridine derivatives follows the fusion nomenclature guidelines established by the International Union of Pure and Applied Chemistry. In this system, the pyrrole ring is designated as the parent component, while the pyridine ring is considered the fused system. The locants "[2,3-b]" specify the bonds shared between the rings: bond 'b' (between atoms 2 and 3) of the pyrrole ring is fused to bond '2' (between atoms 2 and 3) of the pyridine ring. This precise designation distinguishes it from other fusion isomers such as pyrrolo[3,2-b]pyridine or pyrrolo[3,4-c]pyridine, each exhibiting unique electronic and steric properties [4] [10].
The compound 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS Registry Number: 178269-03-9) exemplifies this nomenclature. The root name "1H-pyrrolo[2,3-b]pyridine" defines the core bicyclic system with a hydrogen atom attached to the pyrrole nitrogen (N1). The prefix "6-methyl-" indicates a methyl group substituent at position 6 of the pyridine ring, while "3-nitro-" specifies a nitro group at position 3 of the pyrrole ring. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. The canonical SMILES representation "CC1=CC=C2C(N+[O-])=CNC2=N1" precisely encodes its atomic connectivity and the nitro group's formal charge distribution. This structural specificity is critical for unambiguous identification in chemical databases like PubChem (CID for related structures: 21300572, 71721017) and for understanding its chemical behavior [3] [6] [7].
The structural taxonomy of derivatives hinges on substitution patterns significantly altering the molecule's electronic and steric landscape. Positions C3 and C6 are particularly reactive sites. C3, adjacent to the pyrrole nitrogen, is electron-rich and susceptible to electrophilic attack unless deactivated by electron-withdrawing groups like nitro. Conversely, C6 on the pyridine ring is relatively electron-deficient and prone to nucleophilic substitution or metal-catalyzed cross-coupling reactions. The methyl group at C6 exerts steric influence and modest electron-donating effects, while the nitro group at C3 is strongly electron-withdrawing, creating a pronounced electronic polarization across the bicyclic system [3] .
The strategic incorporation of both methyl and nitro substituents onto the pyrrolo[2,3-b]pyridine scaffold creates a multifunctional building block with exceptional versatility in synthetic chemistry. The methyl group at C6 serves several critical roles: it provides a site for further functionalization via bromination (e.g., using N-bromosuccinimide to yield 5-bromo-6-methyl derivatives), moderates the electron deficiency of the pyridine ring through hyperconjugation, and introduces steric bulk that can influence molecular conformation and intermolecular interactions in solid-state structures or protein binding pockets [10]. This methyl group enhances the lipophilicity of the molecule compared to unsubstituted pyrrolopyridines, potentially improving cell membrane permeability in bioactive compounds.
The nitro group at C3 profoundly alters the electronic character of the pyrrole ring. As a powerful electron-withdrawing group, it significantly reduces the electron density at C3 and adjacent positions (C2 and C3a), rendering the pyrrole ring less basic and less nucleophilic. This deactivation protects the ring from unwanted electrophilic substitution while simultaneously activating it towards nucleophilic aromatic substitution (SNAr) at C2 or C3. Crucially, the nitro group serves as a synthetic handle for reduction to amines (–NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. This transformation allows the conversion of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine into valuable 3-amino derivatives, which serve as key intermediates for constructing more complex molecules via diazotization, acylation, or palladium-catalyzed Buchwald-Hartwig amination [3] [4] .
Table 2: Key Reactivity Patterns Enabled by the 6-Methyl-3-nitro Substitution
Functional Group | Position | Primary Chemical Role | Downstream Synthetic Utility |
---|---|---|---|
Nitro (–NO₂) | C3 | Electron-withdrawing group; Nucleofuge in SNAr; Reducible to amine | Access to 3-amino derivatives; Precursor to fused heterocycles |
Methyl (–CH₃) | C6 | Steric directing group; Site for halogenation; Electron donor | Synthesis of 5-bromo-6-methyl derivatives; Cross-coupling handles |
Pyrrole N–H | N1 | Hydrogen bond donor; Metal coordination site; Deprotonation site | Salt formation; Anion-directed metallation; Supramolecular assembly |
The synergistic interplay between these substituents creates a uniquely versatile chemical entity. The electron-deficient nature of the nitro-substituted pyrrole ring combined with the mildly electron-donating methyl group on the adjacent pyridine ring establishes a push-pull electronic gradient across the fused system. This gradient influences absorption spectra, dipole moments, and solid-state packing, as evidenced by higher melting points compared to non-nitrated analogs. Furthermore, the nitro group facilitates regioselective metalation; strong bases like lithium diisopropylamide (LDA) or n-butyllithium can deprotonate the relatively acidic N1–H (pKa predicted ~7.71 ± 0.40), generating an anion that directs ortho-metallation primarily to C2, adjacent to the nitro group, enabling further functionalization at this position [4] [10].
The emergence of nitro-substituted pyrrolopyridines as significant pharmacophores parallels advancements in heterocyclic chemistry and target-driven drug design. Early research (pre-2000s) primarily focused on synthesizing and characterizing the fundamental chemistry of these scaffolds, including nitration strategies. The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 178269-03-9) was first reported in the mid-1990s, becoming commercially available as a specialized building block by the early 2000s [3]. Initial applications were exploratory, investigating their potential as isosteres of indoles or purines in known bioactive molecules, leveraging their altered electronics and hydrogen-bonding capabilities.
A pivotal shift occurred with the recognition of kinase inhibition as a therapeutic strategy. Around 2009, researchers identified 3-substituted pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Although not nitro-substituted themselves, these studies highlighted the scaffold's ability to occupy ATP-binding pockets effectively, paving the way for more complex derivatives [2]. The nitro group's utility became evident in the 2010s as a crucial synthetic precursor. In 2020, researchers discovered a series of 1H-pyrrolo[2,3-b]pyridine compounds exhibiting potent (IC₅₀ < 1 nM) inhibition of Traf2- and Nck-interacting kinase (TNIK), a regulator implicated in colorectal and pancreatic cancers. While the final optimized inhibitors often featured amino or amide groups at C3, the nitro-substituted intermediates were essential for introducing these functionalities via reduction and subsequent derivatization [2].
Concurrently, research on Fibroblast Growth Factor Receptor (FGFR) inhibitors intensified. 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 958358-00-4), synthesized directly from the 6-methyl precursor via bromination, became a key intermediate. It underwent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce diverse aryl and heteroaryl groups at C5. These derivatives demonstrated potent inhibition of FGFR1-3 (IC₅₀ values as low as 7-9 nM), crucial targets in breast cancer (e.g., 4T1 cells) and other malignancies. The methyl group at C6 was instrumental in optimizing binding affinity and pharmacokinetic properties in these inhibitors [8] .
More recently (2021 onwards), pyrrolo[2,3-b]pyridine derivatives incorporating functionalities derived from nitro reduction have shown promise beyond oncology. Research into pyruvate kinase M2 (PKM2) activators for cancer therapy identified difluoroethyl-substituted 7-azaindole derivatives as potent leads. While not nitro-substituted in the final compound, synthetic routes relied on halogenated or nitrated intermediates for regioselective functionalization. Additionally, derivatives targeting the GPR119 receptor for type 2 diabetes explored related scaffolds, further demonstrating the therapeutic breadth enabled by this core structure [5] [10].
The historical trajectory underscores the evolution of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine from a chemical curiosity to a strategic intermediate. Its primary impact lies not as a final drug entity but as a linchpin enabling the synthesis of diverse, highly functionalized pyrrolopyridines. These advanced derivatives address challenging therapeutic targets, particularly in oncology (kinases like TNIK, FGFR, PIM) and metabolic diseases (GPR119), validating the scaffold's enduring significance in modern drug discovery pipelines [2] [5] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: